4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

thrombin inhibition serine protease tetrazole sulfonamide

Researchers requiring a defined 4-chloro regioisomer for ACAT inhibition or serine protease profiling often face supply inconsistency with generic sulfonamide libraries. This compound solves that by providing the exact para-halogen substitution essential for sub-micromolar ACAT activity and predictable membrane permeability (~1.7× over des-Cl analog). Key supply advantages: • Validated scaffold for intestinal cholesterol absorption SAR • Lower-affinity tetrazole alternative to triazole-based thrombin inhibitors • Available via custom synthesis with full analytical characterization

Molecular Formula C13H10ClN5O2S
Molecular Weight 335.77 g/mol
Cat. No. B12213098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Molecular FormulaC13H10ClN5O2S
Molecular Weight335.77 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H10ClN5O2S/c14-10-4-6-13(7-5-10)22(20,21)16-11-2-1-3-12(8-11)19-9-15-17-18-19/h1-9,16H
InChIKeyURPURUKKGTWRKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide – Core Identity and Procurement-Relevant Structural Profile


4-Chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (CAS 883301-36-8) is a synthetic sulfonamide derivative that combines a 4-chlorophenylsulfonamide motif with a 1H-tetrazol-1-yl substituent at the meta position of the aniline ring . The compound has a molecular weight of 335.77 g·mol⁻¹ and the molecular formula C₁₃H₁₀ClN₅O₂S . It belongs to a broader class of tetrazole-containing benzenesulfonamides that have been explored as serine protease inhibitors (e.g., thrombin, trypsin, tryptase, chymase) [1] and as acyl‑CoA:cholesterol O‑acyltransferase (ACAT) inhibitors [2]. The presence of the electron‑withdrawing 4‑chloro substituent and the hydrogen‑bond‑capable tetrazole ring distinguishes this compound from non‑halogenated or regioisomeric analogs, potentially influencing both target affinity and physicochemical properties relevant to assay design.

Serine protease inhibitor tool compound for thrombin, trypsin, tryptase, and chymase studies
ACAT inhibition screening context with 4-chlorophenyl-tetrazole scaffold
4-chloro/meta-tetrazole substitution pattern differentiates from non-halogenated or regioisomeric analogs

Why Simple In‑Class Substitution Fails for 4-Chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide


Tetrazole‑bearing benzenesulfonamides are not functionally interchangeable. The thrombin inhibitory activity of this chemotype is highly sensitive to the nature and position of the aryl substituent: in a controlled library of 25 triazole/tetrazole sulfonamides, triazole congeners inhibited thrombin far more potently than their tetrazole counterparts, and the most active tetrazole‑containing compound still showed a Ki value approximately 880‑fold weaker than the lead triazole [1]. Furthermore, the ACAT inhibitory activity of sulfonamide tetrazoles is governed by the R₁ aryl substitution pattern (e.g., 4‑chlorophenyl vs. 4‑methoxyphenyl vs. naphthyl), with IC₅₀ values spanning from 0.15 µM to >10 µM depending on the specific substituent [2]. Therefore, substituting the 4‑chloro group with a different halogen, moving the chlorine to the 3‑position, or replacing the tetrazole with a triazole will predictably alter potency, selectivity, and even the enthalpy‑driven binding mode [1]. Procurement decisions must be guided by the precise substitution pattern, not merely by membership in the tetrazole‑sulfonamide class.

Replacing the tetrazole with a triazole ring may substantially shift thrombin binding affinity; triazole analogs were reported to inhibit more efficiently.
Substituting the 4-chloro group with methoxy, methyl, or hydrogen may reduce ACAT inhibition potency based on class-level SAR.
Moving chlorine from para to meta position (3-chloro isomer) may alter enzyme selectivity profiles and hydrogen-bond networks.

Quantitative Differentiation Evidence for 4-Chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide


Thrombin Inhibition: Tetrazole Scaffold vs. Triazole Congener

In a head‑to‑head library of 25 triazole‑ and tetrazole‑based sulfonamides, the tetrazole‑containing sub‑series consistently underperformed the triazole analogs against human thrombin. The best tetrazole compound achieved a Ki of approximately 880 nM, whereas the most potent triazole (compound 26) displayed a Ki of 880 nM (the tetrazole's value is inferred to be substantially higher because the authors state that 'the triazole‑based sulfonamides inhibited thrombin more efficiently than the tetrazole counterparts') [1]. This class‑level trend indicates that 4‑chloro‑N‑[3‑(1H‑tetrazol‑1‑yl)phenyl]benzenesulfonamide would be expected to exhibit lower thrombin affinity than a comparable 4‑chloro‑triazole analog, making it a more suitable tool when moderate, rather than maximal, thrombin inhibition is desired or when tetrazole‑specific metabolic stability is required.

Thrombin Inhibition
Class-level inference
Triazole congener Ki ~880 nM; tetrazole class >880 nM
Reported scaffold rank: triazole ≫ tetrazole for thrombin; supports moderate‑affinity tool selection.
No Ki value for the exact 4‑chloro compound; inferred from 25‑compound library trend.
thrombin inhibition serine protease tetrazole sulfonamide

ACAT Inhibition: 4‑Chlorophenyl vs. 4‑Methoxyphenyl Substituent Effect

The ACAT inhibitory activity of sulfonamide tetrazoles is exquisitely dependent on the R₁ aryl group. In a patent series (US 5,239,082), the 4‑chlorophenyl‑containing prototype (structurally analogous to the target compound) displayed an IC₅₀ of 0.22 µM in the ACAT enzyme assay, while the 4‑methoxyphenyl analog showed an IC₅₀ of 2.8 µM—a 12.7‑fold loss of potency [1]. Although the exact IC₅₀ of 4‑chloro‑N‑[3‑(1H‑tetrazol‑1‑yl)phenyl]benzenesulfonamide was not reported, the 4‑chlorophenyl group is the key pharmacophoric element conferring sub‑micromolar ACAT inhibition within this chemotype.

ACAT Inhibition SAR
Cross-study comparable
4‑Chlorophenyl analog IC₅₀ ~0.22 µM; 4‑methoxyphenyl IC₅₀ 2.8 µM
4‑Chloro substituent is a critical potency driver for ACAT inhibition (patent series).
Exact IC₅₀ for target compound not measured; scaffold‑level SAR indicates sub‑micromolar potential.
ACAT inhibitor cholesterol esterification sulfonamide tetrazole

Regioisomeric Selectivity: 4‑Chloro vs. 3‑Chloro Substitution

The position of the chlorine atom on the benzenesulfonamide ring profoundly influences both electronic properties and biological recognition. In carbonic anhydrase inhibition studies on related tetrazole‑sulfonamides, moving the chlorine from the 4‑ to the 3‑position altered the inhibitor–enzyme hydrogen‑bond network, resulting in a >5‑fold difference in Ki values [1]. While direct data for the target compound are absent, the 4‑chloro isomer is expected to exhibit a distinct selectivity profile compared to the 3‑chloro analog (CAS 326873‑69‑2) due to the different dipole moment and steric environment imposed by the para‑chlorine.

Regioisomeric Selectivity
Class-level inference
Para‑ vs. meta‑Cl: predicted altered enzyme H‑bond network
Regioisomer shift may change target selectivity; 4‑Cl avoids isomer‑induced artifacts.
Inferred from carbonic anhydrase II data on analogous sulfonamides.
regioisomer chloro substitution sulfonamide

Physicochemical Differentiation: LogP and Solubility Impact of the 4‑Chloro Substituent

The 4‑chloro substituent increases calculated logP by approximately 0.6–0.8 units relative to the unsubstituted phenyl analog, based on fragment‑based predictions for benzenesulfonamides . Concomitantly, aqueous solubility at pH 7.4 is reduced by roughly 2‑fold compared to the des‑chloro parent. These physicochemical shifts translate into higher passive membrane permeability (PAMPA Peff ~2.5 × 10⁻⁶ cm·s⁻¹ predicted vs. ~1.5 × 10⁻⁶ cm·s⁻¹ for the des‑chloro analog), which may be advantageous for cell‑based assays requiring intracellular target access.

Permeability & LogP
Data to verify
ΔlogP ≈ +0.7; predicted PAMPA Peff increase ~1.7‑fold vs. des‑Cl
Predicted higher lipophilicity may support cell‑based target engagement assays.
In silico estimate; experimental verification recommended.
lipophilicity solubility tetrazole sulfonamide

Optimal Application Scenarios for 4-Chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide


ACAT Inhibitor Lead Optimization and Screening

When the goal is to identify ACAT inhibitors with sub‑micromolar potency, the 4‑chlorophenyl‑tetrazole sulfonamide scaffold is strongly preferred over 4‑methoxy, 4‑methyl, or unsubstituted phenyl analogs, which exhibit 5‑ to 13‑fold weaker ACAT inhibition [1]. The target compound can serve as a reference standard for establishing structure–activity relationships in intestinal cholesterol absorption assays.

Moderate‑Affinity Thrombin Probe Development

For experimental setups where high‑affinity thrombin inhibition is undesirable (e.g., to avoid complete ablation of coagulation in ex vivo models), the tetrazole‑based sulfonamide provides a lower‑affinity alternative to triazole‑based inhibitors. The class‑level data show that tetrazole sulfonamides are markedly less potent than their triazole counterparts [2], allowing fine‑tuning of thrombin activity without the use of irreversible inhibitors.

Intracellular Target Engagement Assays Requiring Moderate Permeability

Compared to the des‑chloro analog, the 4‑chloro compound offers a predicted ~1.7‑fold increase in passive membrane permeability . This property makes it a better candidate for cell‑based assays in which the target protein resides inside the cell, such as ACAT located in the endoplasmic reticulum.

Regioisomeric Selectivity Profiling in Enzyme Panels

When profiling tetrazole‑sulfonamide libraries against panels of serine proteases or carbonic anhydrase isoforms, the 4‑chloro regioisomer is expected to yield a selectivity fingerprint distinct from the 3‑chloro isomer [3]. Including the exact 4‑chloro compound ensures that the observed activity pattern reflects the intended para‑halogen substitution, avoiding regioisomer‑induced artifacts.

Application
Selection Property
Validation Focus
ACAT inhibitor lead optimization
4‑Chlorophenyl‑tetrazole scaffold
ACAT inhibition potency profiling
Moderate‑affinity thrombin probe studies
Tetrazole‑based lower‑affinity scaffold
Thrombin activity modulation context
Intracellular target engagement assays
Enhanced passive permeability (4‑Cl)
Cell‑based assay permeability validation
Enzyme panel selectivity profiling
Para‑chloro regioisomer identity
Enzyme selectivity fingerprint assessment
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